Cas no 122739-12-2 (Shijiaocaolactone A)

Shijiaocaolactone A structure
Shijiaocaolactone A structure
Nome del prodotto:Shijiaocaolactone A
Numero CAS:122739-12-2
MF:C24H30O5
MW:398.492007732391
CID:216697
PubChem ID:164135

Shijiaocaolactone A Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-2-one,7-(acetyloxy)-3-(1,1-dimethyl-2-propenyl)-7,8-dihydro-8-methyl-8-(2-methylpropyl)-,(7R,8S)-rel- (9CI)
    • [2-methyl-7-(2-methylbut-3-en-2-yl)-2-(2-methylpropyl)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-2-one,7-(acetyloxy)-3-(1,1-dimethyl-2-propenyl)-7,8-dihydro-8...
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-2-one,7-(acetyloxy)-3-(1,1-dimethyl-2-propenyl)-7,8-dihydro-8-methyl-8-(2-methylpropyl)-,(7R
    • shijiaocaolactone A
    • (7S,8R)-8-methyl-3-(2-methylbut-3-en-2-yl)-8-(2-methylpropyl)-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-7-yl acetate
    • 2H,6H-Benzo(1,2-b:5,4-b')dipyran-2-one, 7-(acetyloxy)-3-(1,1-dimethyl-2-propenyl)-7,8-dihydro-8-methyl-8-(2-methylpropyl)-, trans-
    • 8-Methyl-3-(2-methylbut-3-en-2-yl)-8-(2-methylpropyl)-2-oxo-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl acetate
    • Shijiaocaolactone A
    • Inchi: 1S/C24H30O5/c1-8-23(5,6)18-10-16-9-17-11-21(27-15(4)25)24(7,13-14(2)3)29-20(17)12-19(16)28-22(18)26/h8-10,12,14,21H,1,11,13H2,2-7H3/t21-,24+/m0/s1
    • Chiave InChI: MAFRBYJWZZFXHI-XUZZJYLKSA-N
    • Sorrisi: O1C2C=C3C(C=C(C(=O)O3)C(C=C)(C)C)=CC=2C[C@@H]([C@@]1(C)CC(C)C)OC(C)=O

Proprietà calcolate

  • Massa esatta: 398.20932405g/mol
  • Massa monoisotopica: 398.20932405g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 706
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 61.8
  • XLogP3: 5.8
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd